SYK Enzymatic Potency: 13-Fold Improvement Over Fostamatinib
TAK-659 inhibits SYK with an IC50 of 3.2 nM [1], representing a 13-fold improvement in enzymatic potency compared to the FDA-approved SYK inhibitor fostamatinib (active metabolite R406, IC50 = 41 nM) .
| Evidence Dimension | Enzymatic inhibition of SYK (IC50) |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406): 41 nM |
| Quantified Difference | 12.8-fold greater potency (lower IC50) |
| Conditions | Cell-free enzymatic assay using purified SYK |
Why This Matters
For researchers selecting a SYK inhibitor, this 13-fold potency advantage may translate to lower required dosing concentrations to achieve equivalent target engagement.
- [1] Lam B, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016 Dec 15;26(24):5947-5950. View Source
